Ethyl 2-chloro-3-hydroxyisonicotinate
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Overview
Description
Ethyl 2-chloro-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is an ester derivative of isonicotinic acid, featuring a chloro and hydroxy group on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxyisonicotinate can be synthesized through various methods. One common approach involves the esterification of 2-chloro-3-hydroxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of 2-chloro-3-oxoisonicotinate.
Reduction: Formation of 2-chloro-3-hydroxyisonicotinate.
Hydrolysis: Formation of 2-chloro-3-hydroxyisonicotinic acid and ethanol.
Scientific Research Applications
Ethyl 2-chloro-3-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3-hydroxyisonicotinate involves its interaction with specific molecular targets. The chloro and hydroxy groups on the pyridine ring allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-2-hydroxyisonicotinate: Similar structure but with different positions of the chloro and hydroxy groups.
Methyl isonicotinate: Lacks the chloro and hydroxy groups, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2-chloro-3-hydroxyisonicotinate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 2-chloro-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3 |
InChI Key |
MVYQQFOSUKKJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)O |
Origin of Product |
United States |
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